PPARγ Transactivation: NC-2100 Requires 10- to 30-Fold Higher Concentrations Than Rosiglitazone, Pioglitazone, and Troglitazone for Maximal Activation
In a direct head-to-head comparison using a PPARγ reporter assay system, NC-2100 required 10- to 30-fold higher concentrations to achieve maximal PPARγ activation relative to the prototypical TZDs troglitazone, pioglitazone, and BRL-49653 (rosiglitazone) [1]. This quantitative difference establishes NC-2100 as a weak PPARγ activator, fundamentally distinct from the strong agonists in its class.
| Evidence Dimension | Concentration required for maximal PPARγ activation in reporter assay |
|---|---|
| Target Compound Data | 10- to 30-fold higher concentration than comparators (exact EC50 values reported in full text) |
| Comparator Or Baseline | Troglitazone, pioglitazone, and BRL-49653 (rosiglitazone); each achieved maximal activation at substantially lower concentrations |
| Quantified Difference | 10- to 30-fold shift in concentration-response curve |
| Conditions | PPARγ reporter gene assay; cell-based transactivation system |
Why This Matters
This quantitative divergence in PPARγ activation potency means NC-2100 cannot be treated as interchangeable with standard TZDs for mechanistic studies or therapeutic modeling.
- [1] Fukui Y, Masui S, Osada S, Umesono K, Motojima K. A new thiazolidinedione, NC-2100, which is a weak PPAR-gamma activator, exhibits potent antidiabetic effects and induces uncoupling protein 1 in white adipose tissue of KKAy obese mice. Diabetes. 2000;49(5):759-767. doi:10.2337/diabetes.49.5.759. View Source
